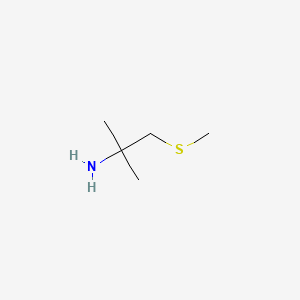2-Propanamine, 2-methyl-1-(methylthio)-
CAS No.: 36567-04-1
Cat. No.: VC3740460
Molecular Formula: C5H13NS
Molecular Weight: 119.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36567-04-1 |
|---|---|
| Molecular Formula | C5H13NS |
| Molecular Weight | 119.23 g/mol |
| IUPAC Name | 2-methyl-1-methylsulfanylpropan-2-amine |
| Standard InChI | InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 |
| Standard InChI Key | YNOFOVLFZVOJQP-UHFFFAOYSA-N |
| SMILES | CC(C)(CSC)N |
| Canonical SMILES | CC(C)(CSC)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The IUPAC name 2-methyl-1-(methylsulfanyl)propan-2-amine reflects its branched hydrocarbon backbone. The molecule features:
-
A central tertiary amine group (-NH₂) attached to a quaternary carbon
-
A methylthio group (-SCH₃) at the first carbon position
Key structural identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃NS | |
| SMILES | CC(C)(CSC)N | |
| InChIKey | YNOFOVLFZVOJQP-UHFFFAOYSA-N | |
| CAS Registry Number | 36567-04-1 |
Synthesis and Manufacturing
Synthetic Pathways
Although detailed protocols remain proprietary, analog-based analysis suggests two plausible routes:
-
Nucleophilic Substitution:
Reaction of 2-methyl-2-propanamine (tert-butylamine) with methyl disulfide (CH₃SSCH₃) under basic conditions .
-
Condensation Approach:
Coupling of methylthiol (CH₃SH) with pre-functionalized intermediates like 2-methyl-2-propanamine derivatives .
Industrial production likely employs continuous-flow reactors to control exothermicity and minimize byproducts .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Uncertainty | Source |
|---|---|---|---|
| Density (20°C) | 0.9 g/cm³ | ±0.1 | |
| Boiling Point | 168.1°C | ±23.0 | |
| Vapor Pressure (25°C) | ~2.1 mmHg | - |
The wide boiling point range indicates potential azeotrope formation or thermal decomposition risks during distillation .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-S vibration).
-
NMR (¹H):
Reactivity and Functional Applications
Organic Transformations
The compound participates in:
-
Mannich Reactions: Forms β-amino carbonyl derivatives with ketones and formaldehyde .
-
Sulfide Oxidation: Converts to sulfoxide/sulfone analogs using H₂O₂ or peracids .
-
Quaternary Ammonization: Reacts with alkyl halides to generate cationic surfactants .
Industrial Applications
| Sector | Use Case | Reference |
|---|---|---|
| Agrochemicals | Intermediate for sulfonylurea herbicides | |
| Pharmaceuticals | Precursor to thioureido anticancer agents | |
| Polymer Chemistry | Crosslinking agent for epoxy resins |
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Flammability | H225 | Store in explosion-proof fridge |
| Acute Toxicity (Oral) | H301 | Use fume hood during handling |
| Skin Corrosion | H314 | Wear nitrile gloves and goggles |
Research Frontiers and Challenges
Underexplored Areas
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants .
-
Biological Activity Screening: Testing against antimicrobial/antiviral targets .
-
Environmental Fate Studies: Degradation kinetics in soil/water systems.
Analytical Limitations
Current gaps in mass spectrometry libraries complicate environmental monitoring efforts . Collaborative initiatives to expand spectral databases are urgently needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume